molecular formula C21H30O2Si B8184352 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

Cat. No.: B8184352
M. Wt: 342.5 g/mol
InChI Key: DJXIIERCRTXTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce different alcohols.

Scientific Research Applications

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is used in various scientific research applications:

Mechanism of Action

The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions on other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the molecule being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are required .

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15,22H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXIIERCRTXTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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